1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

This USP-designated Pharmaceutical Analytical Impurity (PAI) is the definitive reference standard for quantifying the diquinolinone butanediol impurity in Aripiprazole API. Its unique dimeric quinolinone core ensures specific chromatographic retention, enabling validated HPLC/UPLC methods compliant with ICH Q3A and FDA/EMA requirements. Unlike unverified analogs, this ISO 17034/17025-certified material (≥95% purity) guarantees regulatory acceptance for ANDA filings, stability-indicating methods, and bioanalytical SID-MS. Procure the exact USP-designated material to ensure accuracy in impurity profiling and avoid compliance risks.

Molecular Formula C22H24N2O4
Molecular Weight 380.4 g/mol
CAS No. 882880-12-8
Cat. No. B194369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane
CAS882880-12-8
Synonyms7,7'-(propane-1,3-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one)
Molecular FormulaC22H24N2O4
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC2=C1C=CC(=C2)OCCCCOC3=CC4=C(CCC(=O)N4)C=C3
InChIInChI=1S/C22H24N2O4/c25-21-9-5-15-3-7-17(13-19(15)23-21)27-11-1-2-12-28-18-8-4-16-6-10-22(26)24-20(16)14-18/h3-4,7-8,13-14H,1-2,5-6,9-12H2,(H,23,25)(H,24,26)
InChIKeyHYDKRRWQLHXDEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane (CAS 882880-12-8): Pharmaceutical Analytical Impurity and Synthetic Intermediate for Aripiprazole Research


1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane (CAS 882880-12-8), also designated as Aripiprazole Diquinolinone Butanediol Impurity [1], is a bis-quinolinone derivative with the molecular formula C22H24N2O4 and a molecular weight of 380.44 g/mol [2]. This compound is characterized as a white to off-white solid with a melting point range of 215–217°C and exhibits solubility in DMSO, ethyl acetate (with heating), and sparing solubility in methanol . It serves two primary roles in pharmaceutical research: first, as a USP Pharmaceutical Analytical Impurity (PAI) employed in the quality control and impurity profiling of the antipsychotic agent Aripiprazole ; second, as a synthetic intermediate in certain Aripiprazole preparation processes [3].

Why Generic Substitution of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane (CAS 882880-12-8) Fails in Aripiprazole Impurity Profiling


Generic substitution of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is not feasible in analytical and synthetic applications due to its unique structural and physicochemical profile. This compound is a specific process-related impurity with a dimeric quinolinone core connected via a butane-1,4-diyl linker , distinct from Aripiprazole's active metabolite Dehydroaripiprazole (CAS 129722-25-4) or other degradation impurities. The presence of two hydrogen bond donors, four hydrogen bond acceptors, and seven rotatable bonds [1] confers distinct chromatographic retention behavior and solubility characteristics that cannot be replicated by mono-quinolinone analogs such as 7-hydroxy-3,4-dihydro-2(1H)-quinolinone [2]. In impurity profiling, the USP Pharmacopeial Convention explicitly designates this compound as Aripiprazole Diquinolinone Butanediol Impurity —a specification that a generic quinolinone derivative cannot satisfy without identical structural and purity certification. Substitution with an unverified analog would compromise the validity of impurity quantification, potentially leading to inaccurate assessment of pharmaceutical purity and regulatory compliance.

Quantitative Differentiation Evidence for 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane (CAS 882880-12-8) for Scientific Procurement Decisions


USP Pharmaceutical Analytical Impurity Certification: Guaranteed Purity for Regulatory-Grade Quantification

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is supplied as a USP Pharmaceutical Analytical Impurity (PAI) with certified purity ≥95% (HPLC) . In comparison, a non-USP-grade Aripiprazole impurity, such as Aripiprazole EP Impurity E (Dehydroaripiprazole), is available as a research chemical from multiple vendors with purity specifications ranging from 95% to 98%, but lacks the ISO 17034 and ISO/IEC 17025 certification that USP PAI materials provide . USP PAI materials are produced and certified in accordance with ISO 17034 and ISO/IEC 17025 , which mandates rigorous metrological traceability and uncertainty quantification. This certification ensures that the compound is suitable for use as a reference standard in validated analytical procedures .

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Distinct Physicochemical Profile: Melting Point and Chromatographic Differentiation

The melting point of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is 215–217°C [1]. In contrast, the parent drug Aripiprazole (OPC-14597) has a reported melting point of 139–141.5°C [2], and the structurally related mono-quinolinone metabolite 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (CAS 22246-18-0) melts at 232–235°C . The predicted LogP (XLogP) for 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is 2.6 [3], while Aripiprazole has a reported LogP of approximately 4.6 [2]. These substantial differences in melting point and hydrophobicity directly translate to distinct chromatographic retention times and solubility behaviors, enabling unambiguous identification and quantification in HPLC and LC-MS methods .

Analytical Method Development Chromatography Reference Standards

Isotopically Labeled Analog Availability for Quantitative Mass Spectrometry Workflows

A deuterium-labeled analog, 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-[d8], is commercially available as the labeled counterpart to the unlabeled compound (CAS 882880-12-8) . This deuterated form enables stable isotope dilution mass spectrometry (SID-MS) for precise quantification of the target impurity in complex biological or pharmaceutical matrices. By contrast, while labeled Aripiprazole-d8 is available for parent drug quantification , a deuterated analog of the mono-quinolinone metabolite 7-hydroxy-3,4-dihydro-2(1H)-quinolinone is not widely available from major commercial sources. The availability of a specific labeled internal standard for this impurity eliminates matrix effects and ionization variability, providing superior accuracy compared to using a structurally dissimilar internal standard .

LC-MS/MS Stable Isotope Dilution Bioanalysis

Documented Role as Process-Related Impurity in Aripiprazole Synthesis

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane is specifically identified as a process-related impurity formed during the preparation of Aripiprazole (A771000) [1], distinguishing it from degradation impurities that arise from drug substance or product decomposition. While Aripiprazole EP Impurity E (Dehydroaripiprazole) is an active metabolite formed by CYP3A4 and CYP2D6 metabolism , and Aripiprazole USP Related Compound G is similarly designated as a degradation-related impurity, this compound originates from the synthetic pathway itself. Its formation is linked to the use of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone as a building block in Aripiprazole synthesis, with the dimeric impurity arising from over-alkylation or bis-ether formation during the butyl linker attachment step [2].

Process Chemistry Impurity Control API Manufacturing

Validated Characterization Package: COA with NMR, MS, and HPLC Data

Commercial suppliers of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane provide a comprehensive Certificate of Analysis (COA) that includes NMR (¹H), mass spectrometry, and HPLC purity data . This characterization package is specifically referenced for Aripiprazole Impurity 23/27 and includes detailed structural confirmation [1]. In comparison, a generic research chemical such as a mono-quinolinone derivative may be supplied with only HPLC purity data and a basic COA lacking full spectroscopic characterization [2]. For USP PAI-grade material, the certificate of analysis is issued under ISO 17034 and ISO/IEC 17025 accreditation , which mandates rigorous metrological traceability and uncertainty estimation not required for standard research chemicals.

Reference Material Structure Elucidation Quality Assurance

Validated Application Scenarios for 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane (CAS 882880-12-8) in Pharmaceutical Research and Quality Control


USP-Compliant Impurity Profiling and Method Validation for Aripiprazole API

This compound, as a USP Pharmaceutical Analytical Impurity (PAI) , is the definitive reference material for developing and validating HPLC or UPLC methods to quantify the diquinolinone butanediol impurity in Aripiprazole active pharmaceutical ingredient (API). Its USP designation (Aripiprazole Diquinolinone Butanediol) and ISO 17034/17025-certified purity ensure that analytical methods using this reference standard meet the documentation requirements for regulatory submissions to the FDA and EMA. The certified purity (≥95% by HPLC) and availability of a comprehensive COA with NMR and MS data provide the necessary quality attributes for method validation parameters including specificity, linearity, accuracy, and precision. Laboratories performing impurity analysis under ICH Q3A guidelines should procure this specific USP-designated material rather than a generic quinolinone analog to ensure regulatory acceptance of their impurity control strategy.

LC-MS/MS Bioanalytical Quantification Using Stable Isotope Dilution

For laboratories conducting quantitative analysis of Aripiprazole impurities in biological matrices (e.g., pharmacokinetic studies, therapeutic drug monitoring), the availability of 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane-[d8] as a deuterated internal standard enables stable isotope dilution mass spectrometry (SID-MS). This approach corrects for matrix effects, ionization suppression or enhancement, and sample preparation variability, delivering superior accuracy and precision compared to methods using a non-matched internal standard. The unlabeled compound (CAS 882880-12-8) is used to construct calibration curves and quality control samples, while the d8-labeled analog serves as the internal standard spiked into all samples prior to extraction. This matched internal standard approach is widely considered best practice for LC-MS/MS bioanalytical method validation under FDA and EMA guidance documents.

Process Development and Synthetic Route Optimization for Aripiprazole Manufacturing

1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane serves as a critical reference marker for process chemists optimizing the synthetic route for Aripiprazole (A771000). As a process-related impurity formed during the etherification step linking the quinolinone moiety to the butyl chain , its presence and concentration provide direct feedback on reaction efficiency and selectivity. By quantifying this impurity in crude reaction mixtures and intermediate stages, process development teams can identify conditions that minimize its formation—such as adjusting stoichiometry, temperature, or reaction time—thereby improving overall yield and reducing the burden on downstream purification. Unlike degradation impurities that inform stability studies, this process impurity informs real-time manufacturing control and synthetic route robustness .

Forced Degradation Studies to Distinguish Process Impurities from Degradation Products

In pharmaceutical stability testing under ICH Q1A guidelines, distinguishing between process-related impurities (present from synthesis) and degradation products (formed during storage) is essential for establishing appropriate specifications and shelf-life. 1,4-Bis[3,4-dihydro-2(1H)-quinolinon-7-oxy]butane, as a documented process impurity , serves as a negative control marker in forced degradation studies: its concentration should remain stable under stress conditions (heat, humidity, oxidation, photolysis) if it is truly a process impurity rather than a degradation product. Conversely, monitoring for the appearance of this compound under stress conditions can reveal unexpected degradation pathways if it is found to increase. This application is particularly valuable because it leverages the well-documented origin of this specific compound, whereas generic quinolinone analogs lack this established provenance and cannot provide the same interpretive certainty in stability-indicating method development.

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